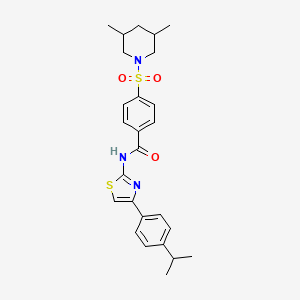
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H31N3O3S2 and its molecular weight is 497.67. The purity is usually 95%.
BenchChem offers high-quality 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
- Pro-apoptotic Indapamide Derivatives: A study synthesized derivatives of indapamide, including a compound with proapoptotic activity on melanoma cell lines and inhibition of human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Receptor Antagonism
- CCR1 Antagonist: A compound was identified as a potent C-C chemokine receptor 1 (CCR1) antagonist, and its labeling pattern was studied for various analyses (Hong et al., 2015).
Antimicrobial Evaluation
- Thiazole Derivatives with Antimicrobial Activity: Research on thiazole derivatives demonstrated antimicrobial activity against various bacterial and fungal species (Chawla, 2016).
Synthesis and Pharmacological Evaluation
- Sulfonyl Derivatives as Antimicrobial Agents: A study synthesized sulfonyl derivatives with potent antimicrobial and antitubercular properties (Kumar et al., 2013).
Carbonic Anhydrase Inhibition
- Acridine-Acetazolamide Conjugates: This research involved synthesizing conjugates for inhibiting carbonic anhydrases, showing significant inhibition on various isoforms (Ulus et al., 2016).
Anti-inflammatory Activity
- Compounds with Anti-inflammatory Potential: A study synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing anti-inflammatory activity (Lynch et al., 2006).
Antitubercular Activity
- Benzamide and Benzene Sulfonamide Derivatives: Research synthesized derivatives with potential anti-tubercular activity, demonstrating efficacy against Mycobacterium tuberculosis (Dighe et al., 2012).
特性
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S2/c1-17(2)20-5-7-21(8-6-20)24-16-33-26(27-24)28-25(30)22-9-11-23(12-10-22)34(31,32)29-14-18(3)13-19(4)15-29/h5-12,16-19H,13-15H2,1-4H3,(H,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLNVCJAOHKBRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2416969.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416970.png)
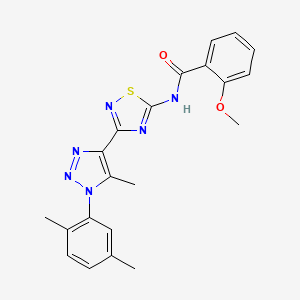
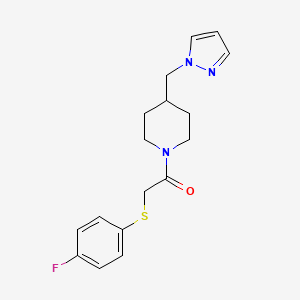


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2416977.png)
![4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2416980.png)
![(2-Amino-1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)indolizin-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2416982.png)
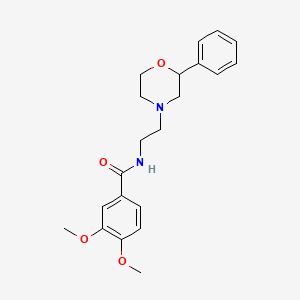
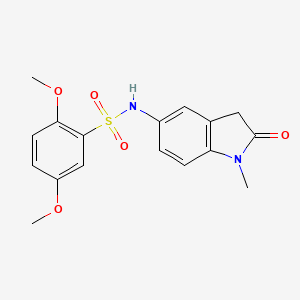
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B2416987.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2416988.png)